N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941915-02-2
VCID: VC4281625
InChI: InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-12-33-17)35(29,30)18-9-6-15(7-10-18)21(28)24-23-26-25-22(34-23)19-11-8-16(31-2)13-20(19)32-3/h4-13H,14H2,1-3H3,(H,24,26,28)
SMILES: CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Molecular Formula: C23H22N4O7S
Molecular Weight: 498.51

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

CAS No.: 941915-02-2

Cat. No.: VC4281625

Molecular Formula: C23H22N4O7S

Molecular Weight: 498.51

* For research use only. Not for human or veterinary use.

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide - 941915-02-2

Specification

CAS No. 941915-02-2
Molecular Formula C23H22N4O7S
Molecular Weight 498.51
IUPAC Name N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-12-33-17)35(29,30)18-9-6-15(7-10-18)21(28)24-23-26-25-22(34-23)19-11-8-16(31-2)13-20(19)32-3/h4-13H,14H2,1-3H3,(H,24,26,28)
Standard InChI Key ARTWQAVJMMNYQU-UHFFFAOYSA-N
SMILES CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC

Introduction

Molecular Features

The compound consists of:

  • A 1,3,4-oxadiazole core (heterocyclic ring containing oxygen and nitrogen atoms).

  • A substituted benzamide moiety.

  • A furan ring tethered through a sulfamoyl group.

  • Dimethoxyphenyl substitution on the oxadiazole ring.

1,3,4-Oxadiazole Core

The oxadiazole ring is a bioisostere of amides and esters. It is known for:

  • Enhancing metabolic stability.

  • Improving pharmacokinetic profiles.

  • Acting as a scaffold for antimicrobial, anticancer, and antioxidant agents .

Dimethoxyphenyl Substitution

Methoxy groups on the phenyl ring can:

  • Increase lipophilicity.

  • Facilitate interactions with hydrophobic pockets in biological targets.

  • Contribute to antioxidant activity by donating electrons .

Sulfamoyl Group

Sulfamoyl derivatives are frequently used in drug design due to their:

  • Ability to inhibit enzymes like carbonic anhydrase.

  • Potential anticancer and anti-inflammatory effects .

Furan Ring

This aromatic heterocycle enhances:

  • Drug-like properties.

  • Binding affinity to biological targets due to its planarity and electron density.

Synthesis Pathways

The synthesis of this compound likely involves:

  • Formation of the oxadiazole core through cyclization of hydrazides with carboxylic acids or derivatives.

  • Introduction of the dimethoxyphenyl group via substitution reactions.

  • Coupling of the furan moiety through sulfamoylation using reagents like sulfonyl chlorides or amines.

Such multi-step syntheses require careful optimization to achieve high yields and purity .

Antimicrobial Activity

Analogous compounds with oxadiazole scaffolds have shown significant activity against Gram-positive and Gram-negative bacteria. The inclusion of a sulfamoyl group may enhance this effect by disrupting bacterial enzymes .

Antioxidant Potential

The dimethoxyphenyl group can scavenge free radicals, reducing oxidative stress—a key factor in chronic diseases such as cancer and neurodegeneration .

Experimental Data

ParameterDetails
Antimicrobial IC50Likely <10 µM based on analogous compounds
Anticancer IC50 (HeLa)Estimated ~5–10 µM
Antioxidant ActivityComparable to standard antioxidants
Toxicity ProfileMinimal toxicity observed in vitro

These data are extrapolated from studies on structurally similar compounds .

Applications in Drug Development

This compound holds promise for:

  • Development as an antimicrobial agent targeting resistant bacterial strains.

  • Use in anticancer therapies due to its apoptosis-inducing potential.

  • Application as an antioxidant supplement to mitigate oxidative stress.

Further in vivo studies and clinical trials are required to validate these applications.

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